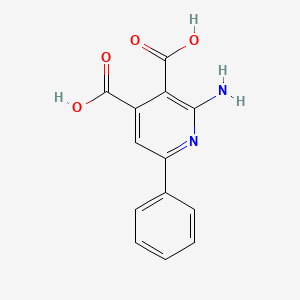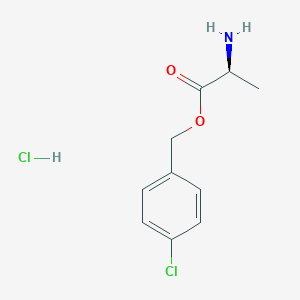
(S)-4-Chlorobenzyl 2-aminopropanoate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a 4-chlorobenzyl group attached to the alpha carbon of 2-aminopropanoate, with the hydrochloride salt form enhancing its solubility in water. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride typically involves the esterification of (S)-2-aminopropanoic acid with 4-chlorobenzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzyl 2-aminopropanoic acid.
Reduction: Formation of 4-chlorobenzyl 2-aminopropanol.
Substitution: Formation of 4-azidobenzyl 2-aminopropanoate or 4-mercaptobenzyl 2-aminopropanoate.
Scientific Research Applications
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminopropanoate: Another amino acid derivative with similar structural features but different functional groups.
Methyl 2-aminopropanoate: Similar in structure but with a methyl ester group instead of a 4-chlorobenzyl group.
N-Cyanoacetyl derivatives: Compounds with similar reactivity but different applications in heterocyclic synthesis.
Uniqueness
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride is unique due to its specific chiral configuration and the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C10H13Cl2NO2 |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-7(12)10(13)14-6-8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
KCYMOGBZFOBONZ-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)Cl)N.Cl |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one](/img/structure/B15238469.png)


![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B15238484.png)

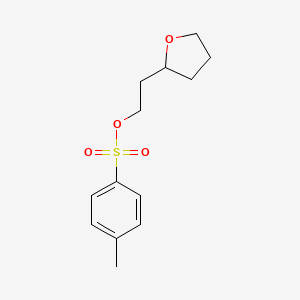
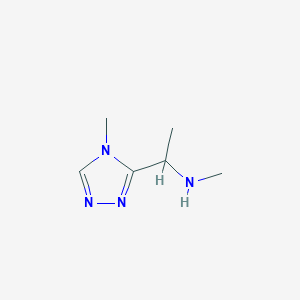
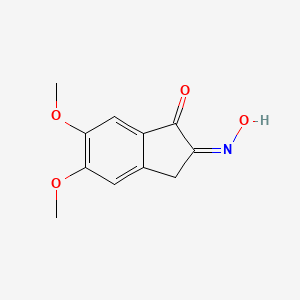
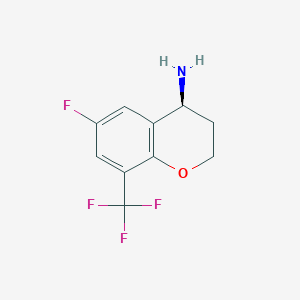
![4-(2-Phenylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238535.png)
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B15238544.png)
![N-phenyl-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B15238560.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl](/img/structure/B15238572.png)
